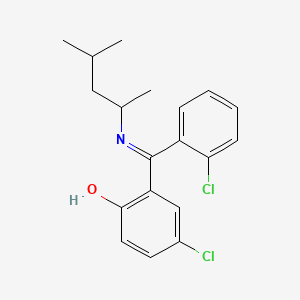
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an alanine moiety linked to an indole structure, which is further substituted with a 4-chlorobenzoyl group and a methoxy group. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to further functionalization to introduce the 4-chlorobenzoyl and methoxy groups.
The alanine moiety is introduced through an acylation reaction, where the indole derivative is reacted with alanine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization. Additionally, industrial-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学的研究の応用
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(4-Chlorobenzoyl)-β-alanine: Shares the 4-chlorobenzoyl group but lacks the indole core.
β-Alanine, N-(4-chlorobenzoyl)-, decyl ester: Contains a similar structure with a decyl ester group instead of the indole core.
N-(4-Chlorobenzoyl)-5-methoxyindole: Similar indole structure but without the alanine moiety.
Uniqueness
Alanine, N-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetyl)-, DL- is unique due to its combination of an indole core with an alanine moiety and specific substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
| 76812-17-4 | |
分子式 |
C22H21ClN2O5 |
分子量 |
428.9 g/mol |
IUPAC名 |
(2S)-2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H21ClN2O5/c1-12(22(28)29)24-20(26)11-17-13(2)25(19-9-8-16(30-3)10-18(17)19)21(27)14-4-6-15(23)7-5-14/h4-10,12H,11H2,1-3H3,(H,24,26)(H,28,29)/t12-/m0/s1 |
InChIキー |
PJIGIAQJUYJHBG-LBPRGKRZSA-N |
異性体SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](C)C(=O)O |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


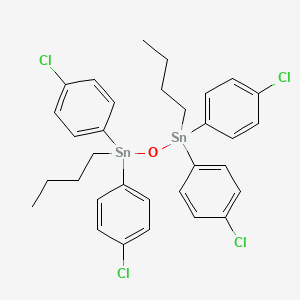
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
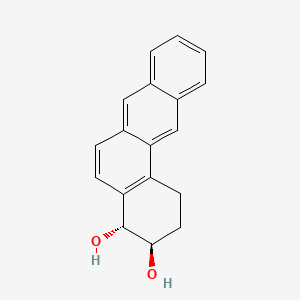
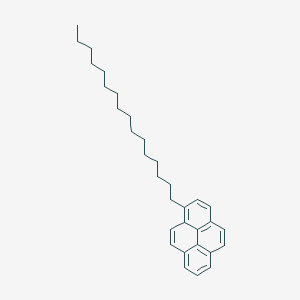
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/no-structure.png)


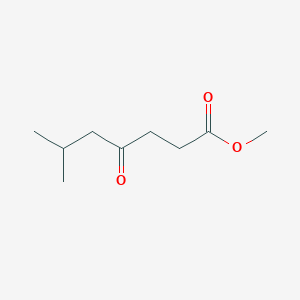

![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
